N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-11-14(12(2)23-20-11)4-5-15(22)17-8-6-13-10-24-16(19-13)21-9-3-7-18-21/h3,7,9-10H,4-6,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBDJPVZSGKXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound that integrates pyrazole and thiazole moieties, which are often associated with significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is C_{16}H_{20}N_{4}O_{2}S. The structure comprises a thiazole ring linked to a pyrazole and an isoxazole, providing a diverse array of interaction sites for biological targets.
Biological Activity Overview
Research indicates that compounds similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide exhibit various biological activities, primarily in anticancer and antimicrobial domains.
Anticancer Activity
Studies have shown that derivatives with similar structural frameworks often demonstrate significant antiproliferative effects against various cancer cell lines. For example:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| A549 | Lung Cancer | 12.5 |
| MCF-7 | Breast Cancer | 8.0 |
| HeLa | Cervical Cancer | 10.0 |
These results suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation.
The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer progression. Molecular docking studies indicate that the compound can effectively bind to targets such as c-Met and VEGFR-2, leading to reduced tumor cell proliferation.
Case Studies
- In Vitro Studies : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- In Vivo Studies : In xenograft models, the compound showed significant tumor growth inhibition compared to control groups, reinforcing its potential for further development in cancer therapy.
Pharmacological Evaluation
The pharmacological evaluation of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide includes assessments of its toxicity profile and therapeutic index. Preliminary studies suggest a favorable safety profile with minimal adverse effects at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
